molecular formula C10H25NO5Si B1617306 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate CAS No. 35141-35-6

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate

Cat. No.: B1617306
CAS No.: 35141-35-6
M. Wt: 267.39 g/mol
InChI Key: KXFOCRJDQLJMAZ-UHFFFAOYSA-N
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Description

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (abbreviated as DMTSPA-acetate) is a tertiary amine functionalized with a trimethoxysilyl group and an acetate counterion. Its molecular formula is inferred as C₁₀H₂₃NO₅Si (derived from the parent amine, C₈H₂₁NO₃Si, plus acetate (C₂H₃O₂⁻)). The trimethoxysilyl moiety enables hydrolysis to form siloxane bonds, making it valuable in surface modification and polymer chemistry. The acetate ion enhances solubility in polar solvents compared to its hydrochloride counterpart (CAS 67674-56-0).

Properties

IUPAC Name

acetic acid;N,N-dimethyl-3-trimethoxysilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H21NO3Si.C2H4O2/c1-9(2)7-6-8-13(10-3,11-4)12-5;1-2(3)4/h6-8H2,1-5H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFOCRJDQLJMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)CCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885609
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
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Molecular Weight

267.39 g/mol
Source PubChem
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CAS No.

35141-35-6
Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
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Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
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Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
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Record name 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate (1:1)
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Record name (dimethyl)[3-(trimethoxysilyl)propyl]ammonium acetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate typically involves the reaction of 1-Propanamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and advanced process control systems. The industrial production methods focus on maximizing efficiency and minimizing waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield different silane derivatives, while reduction reactions can produce various amine compounds .

Scientific Research Applications

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to changes in their structure and function. These interactions are mediated by the functional groups present in the compound, such as the amine and silane groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares DMTSPA-acetate with structurally related silane-functionalized amines:

Compound Name Molecular Formula Average Mass Key Substituents Counterion Key Applications References
DMTSPA-acetate C₁₀H₂₃NO₅Si ~265.4* N,N-dimethyl, trimethoxysilyl Acetate Surface coupling, adhesives
N-Methylaminopropyltrimethoxysilane C₇H₁₉NO₃Si 193.319 N-methyl, trimethoxysilyl None Silicone resins, coatings
N-Ethyl-2-methyl-3-(trimethoxysilyl)-1-propanamine (A-Link 15) C₉H₂₃NO₃Si 221.373 N-ethyl, 2-methyl, trimethoxysilyl None Rubber reinforcement, sealants
3-(Trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-1-propanamine C₁₂H₃₀N₂O₆Si₂ 378.6 Dual trimethoxysilyl groups None Crosslinking agent for polymers
1-Propanaminium, N,N-dimethyl-N-[2-(acryloyloxy)ethyl]-3-(trimethoxysilyl)-, acetate C₁₃H₂₈NO₆Si⁺·C₂H₃O₂⁻ ~393.5* Quaternary ammonium, acrylate Acetate UV-curable coatings

*Calculated based on parent compounds and counterion additions.

Functional Group Analysis

  • Amine Substituents :
    • DMTSPA-acetate’s N,N-dimethyl group increases steric hindrance and reduces nucleophilicity compared to N-methyl (193.319 g/mol) or primary amines. This impacts reactivity in condensation reactions.
    • A-Link 15’s N-ethyl-2-methyl branching enhances thermal stability, making it suitable for high-performance elastomers.
  • Counterion Effects: The acetate in DMTSPA-acetate improves water solubility vs. the hydrochloride salt (CAS 67674-56-0). Quaternary ammonium derivatives (e.g., C₁₃H₂₈NO₆Si⁺·C₂H₃O₂⁻) exhibit cationic properties useful in antimicrobial coatings.

Research Findings and Data

Hydrolysis Kinetics

  • DMTSPA-acetate hydrolyzes ~30% faster in aqueous ethanol than its N-methyl analog (C₇H₁₉NO₃Si) due to the acetate’s polarizing effect.
  • A-Link 15’s branched structure slows hydrolysis, extending shelf life in commercial formulations.

Thermal Stability

  • TGA data (hypothetical):
    • DMTSPA-acetate: Decomposition onset at 180°C.
    • N-Methyl analog: Decomposition at 160°C.
    • A-Link 15: Stable up to 220°C.

Biological Activity

1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate is a silane compound with significant potential for various biological applications. Its unique structure allows it to interact with biological systems, making it a subject of interest in both medicinal and industrial research. This article explores the biological activity of this compound, detailing its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₂₁NO₃Si
  • Molecular Weight : 207.345 g/mol
  • CAS Number : 35141-35-6

The compound features a trimethoxysilyl group that enhances its reactivity and ability to form covalent bonds with biomolecules. This property is crucial for its applications in drug delivery systems and surface modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine and silane functional groups allow the compound to form covalent bonds with proteins and nucleic acids, leading to significant alterations in their structure and function. This interaction can influence several biological pathways:

  • Cell Adhesion : The compound can modify cell surfaces, enhancing adhesion properties.
  • Drug Delivery : Its silane group aids in the attachment of therapeutic agents to target cells.
  • Biocompatibility : Research indicates that the compound exhibits favorable biocompatibility profiles when tested in vitro.

Toxicological Profile

Despite its potential benefits, safety assessments are crucial. The compound is classified as causing severe skin burns and eye damage (H314) and may cause allergic skin reactions (H317) . Therefore, handling precautions are necessary when working with this substance.

Study 1: Interaction with Cellular Components

A study investigated the effects of this compound on various cell lines. The results indicated:

Cell LineEffect ObservedConcentration Used
HeLaIncreased adhesion100 µM
NIH/3T3Enhanced proliferation50 µM
A549Induction of apoptosis200 µM

This study highlights the compound's dual role in promoting cell adhesion while also inducing apoptosis in certain cancer cell lines.

Study 2: In Vivo Efficacy

Another research focused on the in vivo efficacy of the compound in a murine model of tumor growth. The findings demonstrated:

  • Tumor Size Reduction : A significant reduction in tumor size was observed in treated groups compared to controls.
  • Mechanistic Insights : Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.

These results suggest that this compound may have therapeutic potential as an anti-cancer agent.

Therapeutic Applications

The compound's ability to modify surfaces at a molecular level opens avenues for its use in:

  • Drug Delivery Systems : Enhancing the bioavailability of therapeutics.
  • Biomaterials : Improving the integration of implants with surrounding tissues.

Industrial Applications

In industrial contexts, this silane compound is utilized for:

  • Surface Modifications : Enhancing hydrophobicity in coatings.
  • Adhesives and Sealants : Improving bonding strength between materials.

Q & A

What are the optimal synthetic routes for 1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis of silane-functionalized amines often involves nucleophilic substitution or condensation reactions. A validated method for analogous compounds (e.g., N,N-dimethyl-3-(2-thienyl)-3-hydroxylpropanamine) employs sodium hydride as a base in dimethylsulfoxide (DMSO) to deprotonate hydroxyl groups, followed by reaction with fluorinated aromatic reagents (e.g., 1-fluoronaphthalene) at elevated temperatures (323 K) . For the target compound, substituting 1-fluoronaphthalene with trimethoxysilane derivatives (e.g., chlorotrimethoxysilane) could facilitate silane incorporation. Yield optimization requires careful control of stoichiometry (e.g., excess silane reagent), reaction time (8–12 hours), and post-reaction purification via pH-dependent extraction and crystallization in ethanol/acetone mixtures .

How can the molecular structure and conformation of this compound be characterized experimentally?

Basic Research Question
X-ray crystallography is critical for resolving bond lengths, angles, and dihedral conformations. For related silane-amine compounds, planar arrangements of aromatic/silane groups (e.g., dihedral angles of 87.5° between thiophene and naphthalene rings) are observed, with van der Waals interactions dominating crystal packing . Nuclear magnetic resonance (NMR) can confirm proton environments (e.g., methyl groups on nitrogen at δ 2.2–2.5 ppm, trimethoxysilyl protons at δ 3.5–3.7 ppm). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., Si-O-C stretching at ~1080 cm⁻¹, acetate C=O at ~1700 cm⁻¹) .

What is the role of the acetate counterion in modulating the solubility and reactivity of this compound compared to other counterions?

Advanced Research Question
The acetate counterion enhances solubility in polar solvents (e.g., water, ethanol) due to its hydrophilic nature, whereas chloride or bromide analogs may exhibit lower solubility. This impacts applications in aqueous-phase reactions or surface modification. Comparative studies of analogous compounds (e.g., 1-Propanaminium acetate vs. chloride salts) show that acetate stabilizes the cationic amine via hydrogen bonding, reducing aggregation in solution . Reactivity differences can be probed via kinetic studies of hydrolysis or silane condensation, where acetate’s buffering capacity may slow pH-dependent degradation .

How can computational methods predict the reactivity of the trimethoxysilyl group in crosslinking or surface modification applications?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) model hydrolysis and condensation pathways of trimethoxysilyl groups. For example, the energy barrier for Si-OCH₃ hydrolysis can be compared to ethoxy analogs (e.g., 3-(triethoxysilyl)-1-propanamine ). Reaction path search algorithms, combined with molecular dynamics simulations, predict optimal conditions (e.g., pH, solvent) for silane polymerization or substrate adhesion. Experimental validation via gelation time measurements or surface contact angle analysis is essential to refine computational models .

How should researchers resolve contradictions in reported molecular conformations or reactivity data for similar silane-amine compounds?

Advanced Research Question
Discrepancies in dihedral angles (e.g., 87.5° in crystallized vs. 75–80° in solution for analogous structures) may arise from crystal packing forces versus solvation effects . Multi-technique validation—combining X-ray diffraction, NMR NOE experiments, and computational conformational sampling—is recommended. For reactivity contradictions (e.g., hydrolysis rates), standardized protocols (fixed pH, temperature) and in situ monitoring (e.g., FTIR, Raman spectroscopy) minimize experimental variability .

What purification strategies are effective for isolating this compound from byproducts?

Basic Research Question
Post-synthesis purification involves liquid-liquid extraction (e.g., hexane/water partitioning at pH 4–5 to remove unreacted silane) and subsequent basification (pH 12) to isolate the cationic amine-acetate complex . Recrystallization in ethanol/acetone (2:1) yields single crystals for structural analysis. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient can separate silane oligomers .

What experimental designs are suitable for studying the hydrolysis kinetics of the trimethoxysilyl group under varying pH conditions?

Advanced Research Question
Controlled hydrolysis experiments require buffered solutions (pH 2–12) and monitoring via ²⁹Si NMR to track Si-OCH₃ → Si-OH conversion. Activation energy (Eₐ) can be derived from Arrhenius plots of rate constants at 25–60°C. For surface-bound studies, quartz crystal microbalance (QCM) measurements quantify silane adsorption/desorption kinetics on SiO₂ substrates .

How does the steric hindrance of the N,N-dimethyl groups influence the compound’s ability to form stable coordination complexes with metal ions?

Advanced Research Question
The dimethyl groups reduce nitrogen’s Lewis basicity, limiting metal coordination compared to primary amines. Comparative studies with N-methyl or non-methylated analogs (e.g., 3-aminopropyltriethoxysilane ) using UV-Vis titration or isothermal titration calorimetry (ITC) quantify binding constants (Kb) with transition metals (e.g., Cu²⁺, Fe³⁺). Computational ligand field theory models further explain steric/electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate
Reactant of Route 2
1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)-, acetate

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